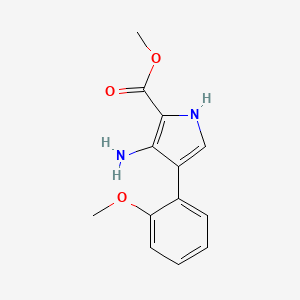

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

描述

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an amino group at position 3, a 2-methoxyphenyl group at position 4, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

属性

分子式 |

C13H14N2O3 |

|---|---|

分子量 |

246.26 g/mol |

IUPAC 名称 |

methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-17-10-6-4-3-5-8(10)9-7-15-12(11(9)14)13(16)18-2/h3-7,15H,14H2,1-2H3 |

InChI 键 |

KOEQLZBFZOZIIL-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1C2=CNC(=C2N)C(=O)OC |

产品来源 |

United States |

准备方法

合成路线和反应条件

3-氨基-4-(2-甲氧基苯基)-1H-吡咯-2-羧酸甲酯的合成通常涉及多步有机反应。一种常见的方法包括将2-甲氧基苯甲醛与合适的胺缩合,然后进行环化和酯化反应。反应条件通常需要使用催化剂、溶剂和控制温度以确保高产率和纯度。

工业生产方法

在工业环境中,该化合物的生产可能涉及大型间歇反应器,在其中将反应物在优化条件下混合。也可以使用连续流动反应器来提高效率和可扩展性。重结晶和色谱等纯化过程对于获得具有高纯度的所需产物至关重要。

化学反应分析

反应类型

3-氨基-4-(2-甲氧基苯基)-1H-吡咯-2-羧酸甲酯可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的氧代衍生物。

还原: 还原反应可以将硝基转化为氨基。

取代: 亲电和亲核取代反应可以将不同的官能团引入吡咯环中。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。

取代: 在特定条件下使用卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧代衍生物,而还原可以产生氨基衍生物。取代反应会导致各种取代的吡咯化合物。

科学研究应用

3-氨基-4-(2-甲氧基苯基)-1H-吡咯-2-羧酸甲酯在科学研究中具有多种应用:

化学: 它被用作合成更复杂的有机分子的构建单元。

生物学: 该化合物可用于研究酶相互作用和代谢途径。

工业: 它被用于生产先进材料,例如聚合物和染料。

作用机制

3-氨基-4-(2-甲氧基苯基)-1H-吡咯-2-羧酸甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并影响各种生化途径。确切的分子靶标和途径取决于所使用的具体应用和环境。

相似化合物的比较

Structural Analogues with Fluorophenyl Substituents

a. Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2)

- Structure : Differs by a para-fluorophenyl group instead of 2-methoxyphenyl.

- Molecular Weight : 234.23 g/mol .

- Synthesis & Availability : Available commercially (e.g., Enamine, TRC) with prices ranging from $115/100 mg to $612/0.05 g .

- Key Differences : The electron-withdrawing fluorine atom at the para position may enhance stability and influence electronic properties compared to the electron-donating methoxy group in the target compound.

b. Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (KW7)

Analogs with Modified Ester Groups or Heterocyclic Cores

a. Ethyl 4-((5-amino-3-(4-bromophenyl)isoxazol-4-yl)(m-tolyl)methyl)-1H-pyrrole-2-carboxylate (3t)

- Structure : Ethyl ester instead of methyl; incorporates an isoxazole ring.

- Yield : 72% .

- Key Differences : The ethyl ester may increase lipophilicity, while the isoxazole ring introduces additional hydrogen-bonding sites.

b. Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)

- Structure: Thieno[2,3-b]pyridine core replaces pyrrole.

Derivatives Lacking the Amino Group

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate (CAS 610753-87-2)

- Structure: No amino group at position 3.

- Key Differences: Absence of the amino group reduces hydrogen-bonding capacity, which could diminish interactions with biological targets like enzymes or receptors .

Stereochemical Outcomes

- Enantiomeric Selectivity : Analogs like 3q and 3r achieved >90% enantiomeric excess (ee) using Daicel Chiralcel AD-H columns, suggesting similar chromatographic methods could resolve the target compound’s stereoisomers .

生物活性

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate, with the molecular formula C13H14N2O3, is an organic compound that has garnered attention for its significant biological activities. The compound features a pyrrole ring substituted with an amino group and a methoxyphenyl group, which enhances its solubility and reactivity. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with specific molecular targets.

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate and lithium aluminum hydride for oxidation and reduction processes, respectively. The structural complexity of this compound contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial survival, thereby limiting their proliferation .

A comparative analysis of antimicrobial activity can be summarized in the following table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MSSA | 0.125 mg/mL |

| Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | MRSA | 0.250 mg/mL |

| Control Compound | E. coli | >50 mg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest in the G2/M phase, making it a candidate for further development in cancer therapeutics .

The following table summarizes findings from anticancer studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | Tubulin inhibition |

| Study B | A549 | 12.0 | Apoptosis induction |

Molecular Interactions

The biological efficacy of this compound can be attributed to its interaction with specific molecular targets. It is believed to bind to the active sites of certain enzymes, inhibiting their activity and impacting various metabolic pathways involved in disease processes .

Case Studies

Recent case studies have highlighted the compound's potential in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives demonstrated that this compound exhibited superior antibacterial properties compared to other derivatives tested against Gram-positive and Gram-negative bacteria.

- Case Study on Cancer Cell Lines : Another investigation revealed that this compound significantly reduced cell viability in lung cancer cell lines, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。